molecular formula C9H18O2 B148671 (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol CAS No. 132561-70-7

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol

Cat. No.: B148671
CAS No.: 132561-70-7
M. Wt: 158.24 g/mol
InChI Key: HOVKSJQSNQXLLJ-BDAKNGLRSA-N
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Description

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2S,5R) configuration. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism of action of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. For instance, the (2S,5R) configuration may enhance its ability to fit into the active site of an enzyme, leading to more effective catalysis or inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its role as a chiral building block make it a valuable compound in both research and industry .

Properties

IUPAC Name

(2S,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVKSJQSNQXLLJ-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(O1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]1(CC[C@@](O1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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